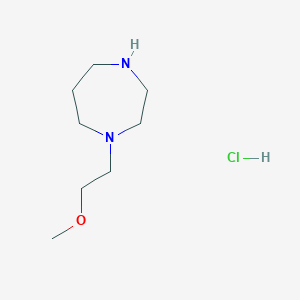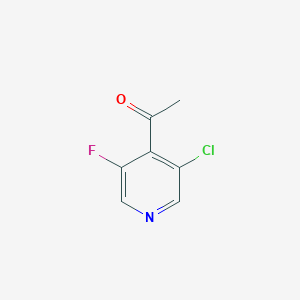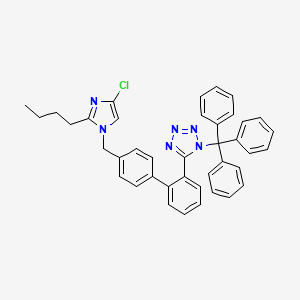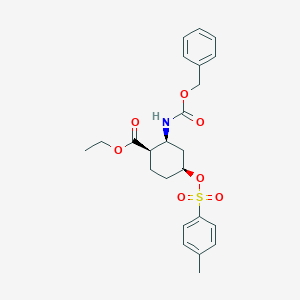
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine is a chemical compound with the molecular formula C13H26N4O2. It is characterized by the presence of a piperidine ring, an azetidine ring, and a hydrazine group, making it a versatile compound in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability .
化学反応の分析
Types of Reactions
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The piperidine and azetidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction can produce amines .
科学的研究の応用
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function. This makes it a valuable tool in biochemical research and drug development .
類似化合物との比較
Similar Compounds
Similar compounds to N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine include:
- N1-BOC-4-(3-aminomethylazetidin-1-yl)piperidine
- N1-BOC-4-(3-hydroxyazetidin-1-yl)piperidine
- N1-BOC-4-(3-methylazetidin-1-yl)piperidine
Uniqueness
What sets this compound apart from these similar compounds is its hydrazine group, which provides unique reactivity and versatility in chemical synthesis and biological applications .
特性
CAS番号 |
1338247-74-7 |
|---|---|
分子式 |
C13H26N4O2 |
分子量 |
270.37114 |
同義語 |
N1-BOC-4-(3-hydrazinylazetidin-1-yl)piperidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)
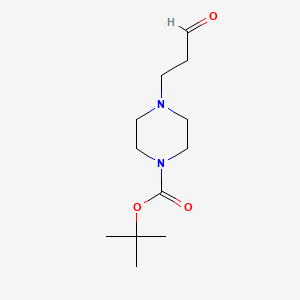
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)
![4,4,5,5-Tetramethyl-2-[(1S,2S)-2-phenylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B1142794.png)
